2,6-Difluoroazobenzene
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Overview
Description
2,6-Difluoroazobenzene is an organic compound that belongs to the azobenzene family, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring. Azobenzenes are well-known for their photochromic properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light. This unique property makes this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoroazobenzene typically involves the reaction of 2,6-difluoroaniline with nitrosyl chloride to form 2,6-difluoronitrosobenzene, which is then reduced to this compound. The reaction conditions often include the use of solvents such as dichloromethane and water, with reagents like Oxone (potassium peroxymonosulfate) to facilitate the oxidation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques such as column chromatography and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoroazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, Oxone.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include 2,6-difluoronitrosobenzene, 2,6-difluoronitrobenzene, and 2,6-difluorohydrazobenzene, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Difluoroazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a photochromic switch in molecular devices and sensors due to its reversible isomerization properties.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems with light.
Medicine: Investigated for potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of smart materials, such as light-responsive coatings and polymers
Mechanism of Action
The mechanism of action of 2,6-Difluoroazobenzene involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This photoisomerization process changes the molecular geometry and electronic properties of the compound, allowing it to interact with various molecular targets and pathways. The trans form is typically more stable, while the cis form is metastable and can revert to the trans form in the absence of light .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the fluorine substituents.
4,4’-Difluoroazobenzene: A similar compound with fluorine atoms at the 4 and 4’ positions.
2,6-Dichloroazobenzene: A compound with chlorine substituents instead of fluorine.
Uniqueness
2,6-Difluoroazobenzene is unique due to the presence of fluorine atoms, which enhance its photochromic properties and stability compared to unsubstituted azobenzene. The fluorine atoms also influence the electronic properties of the compound, making it more suitable for specific applications in photonics and materials science .
Properties
CAS No. |
918822-13-6 |
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Molecular Formula |
C12H8F2N2 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8F2N2/c13-10-7-4-8-11(14)12(10)16-15-9-5-2-1-3-6-9/h1-8H |
InChI Key |
FNYUQQKAQPFIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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